2-[(2-hydroxyethyl)sulfanyl]-3-propyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
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Overview
Description
2-[(2-HYDROXYETHYL)SULFANYL]-3-PROPYL-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-HYDROXYETHYL)SULFANYL]-3-PROPYL-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE involves multiple steps. One common method starts with the reaction of ethyl 4’-amino-1’H-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate with benzoyl isothiocyanate. This reaction produces ethyl 4’-(3-benzoylthioureido)-1’H-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate, which then undergoes cyclization in the presence of potassium hydroxide (KOH) to form 2-thioxo-2,3-dihydro-1’H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one .
Further condensation of this intermediate with various halides in the presence of KOH leads to the formation of 2-sulfanyl-substituted 3H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-ones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-[(2-HYDROXYETHYL)SULFANYL]-3-PROPYL-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts such as KOH .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or aryl groups into the compound.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying spiro compounds and their reactivity.
Biology: It has shown antibacterial properties against both Gram-positive and Gram-negative microorganisms.
Mechanism of Action
The exact mechanism of action for 2-[(2-HYDROXYETHYL)SULFANYL]-3-PROPYL-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE is not fully understood. its biological activities are likely mediated through interactions with cellular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of these targets.
Comparison with Similar Compounds
Similar Compounds
2-Sulfanyl-Substituted 3H-Spiro[Benzo[h]Quinazoline-5,1’-Cycloheptane]-4(6H)-Ones: These compounds share a similar core structure and have been studied for their antibacterial and antitumor activities.
3-Benzylspiro[Benzo[h]Quinazoline-5,1’-Cycloheptan]-4(6H)-One Derivatives: These derivatives have shown antibacterial activity and are structurally related to the compound .
Uniqueness
2-[(2-HYDROXYETHYL)SULFANYL]-3-PROPYL-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE is unique due to its specific spiro linkage and the presence of both hydroxyethyl and propyl groups. These structural features contribute to its distinct reactivity and potential biological activities.
Properties
Molecular Formula |
C22H28N2O2S |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-(2-hydroxyethylsulfanyl)-3-propylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C22H28N2O2S/c1-2-12-24-20(26)18-19(23-21(24)27-14-13-25)17-9-5-4-8-16(17)15-22(18)10-6-3-7-11-22/h4-5,8-9,25H,2-3,6-7,10-15H2,1H3 |
InChI Key |
QIJPKPVENIAWSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=C(C3=CC=CC=C3CC24CCCCC4)N=C1SCCO |
Origin of Product |
United States |
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